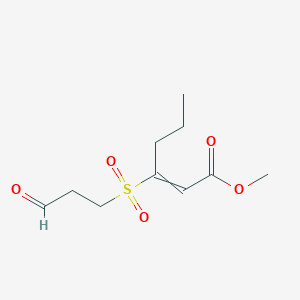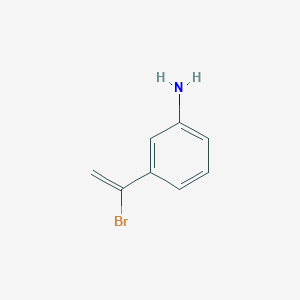![molecular formula C18H17FOSi B14191936 (4-Fluorophenyl){2-[(trimethylsilyl)ethynyl]phenyl}methanone CAS No. 918442-23-6](/img/structure/B14191936.png)
(4-Fluorophenyl){2-[(trimethylsilyl)ethynyl]phenyl}methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Fluorophenyl){2-[(trimethylsilyl)ethynyl]phenyl}methanone is a chemical compound known for its unique structure and properties It consists of a fluorophenyl group and a trimethylsilyl ethynyl group attached to a phenyl methanone core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluorophenyl){2-[(trimethylsilyl)ethynyl]phenyl}methanone typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the starting materials, which include 4-fluorobenzaldehyde and 2-[(trimethylsilyl)ethynyl]phenylboronic acid.
Coupling Reaction: The key step involves a palladium-catalyzed coupling reaction between 4-fluorobenzaldehyde and 2-[(trimethylsilyl)ethynyl]phenylboronic acid. This reaction is carried out under an inert atmosphere using a suitable solvent such as tetrahydrofuran (THF) or toluene.
Reaction Conditions: The reaction mixture is typically heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product.
Purification: The crude product is purified using column chromatography or recrystallization to obtain the pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize production costs. Advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to ensure the purity of the final product.
化学反应分析
Types of Reactions
(4-Fluorophenyl){2-[(trimethylsilyl)ethynyl]phenyl}methanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the compound to alcohols or alkanes.
Substitution: The fluorine atom in the 4-fluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other strong oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and other reducing agents.
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Substituted phenyl derivatives.
科学研究应用
(4-Fluorophenyl){2-[(trimethylsilyl)ethynyl]phenyl}methanone has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of (4-Fluorophenyl){2-[(trimethylsilyl)ethynyl]phenyl}methanone involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
1-[(Trimethylsilyl)ethynyl]-4-(trifluoromethyl)benzene: Similar in structure but with a trifluoromethyl group instead of a fluorophenyl group.
Methanone, (4-fluorophenyl)[2-[2-(trimethylsilyl)ethynyl]phenyl]: A closely related compound with slight variations in the substituents.
Uniqueness
(4-Fluorophenyl){2-[(trimethylsilyl)ethynyl]phenyl}methanone stands out due to its specific combination of a fluorophenyl group and a trimethylsilyl ethynyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
属性
CAS 编号 |
918442-23-6 |
|---|---|
分子式 |
C18H17FOSi |
分子量 |
296.4 g/mol |
IUPAC 名称 |
(4-fluorophenyl)-[2-(2-trimethylsilylethynyl)phenyl]methanone |
InChI |
InChI=1S/C18H17FOSi/c1-21(2,3)13-12-14-6-4-5-7-17(14)18(20)15-8-10-16(19)11-9-15/h4-11H,1-3H3 |
InChI 键 |
OUURKOLGTQHLJU-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)C#CC1=CC=CC=C1C(=O)C2=CC=C(C=C2)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-Hydroxy-4-[(2,4,6-trimethylphenyl)methoxy]butanenitrile](/img/structure/B14191868.png)

![5-[(Bicyclo[2.2.1]heptan-2-yl)amino]pentane-1-sulfonic acid](/img/structure/B14191880.png)

![Tributyl[(9H-fluorene-9-carbonyl)oxy]stannane](/img/structure/B14191886.png)

![3,6-Diethenyl-3,4,5,6-tetrahydropyrrolo[3,2-e]indole](/img/structure/B14191905.png)

![N-[(2S,3R)-1,3-dihydroxyundecan-2-yl]-4-heptylbenzamide](/img/structure/B14191912.png)
![2-[2-(Dimethylamino)ethenyl]-4-nitrobenzonitrile](/img/structure/B14191924.png)
![Benzene, 1-[[2,2-bis(phenylthio)ethyl]sulfonyl]-4-methyl-](/img/structure/B14191929.png)
![3-(Methylsulfanyl)-6-[(prop-2-en-1-yl)sulfanyl]pyridazine](/img/structure/B14191935.png)
